![molecular formula C11H12N2O B13575325 (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a chiral compound featuring an imidazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent reduction to form the ethan-1-ol moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach includes the use of Suzuki–Miyaura cross-coupling reactions in aqueous medium to introduce the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as flow chemistry, which allows for the rapid and efficient formation of intermediates like 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature . This method is amenable to large-scale production and ensures high yields in short reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanal or (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanoic acid.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of functional materials and dyes.
Mécanisme D'action
The mechanism of action of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase-II, thereby inhibiting their activity . The imidazole ring plays a crucial role in this binding process, interacting with key residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A nitroimidazole used as an antibiotic.
Benzimidazole: Known for its broad range of biological activities, including antifungal and antiviral properties.
1H-1,2,3-Triazole: Used in pharmaceuticals and agrochemicals.
Uniqueness
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is unique due to its chiral nature and the presence of both an imidazole ring and an ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(1R)-1-(3-imidazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-9,14H,1H3/t9-/m1/s1 |
Clé InChI |
QROSBXMPMCZHDF-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)N2C=CN=C2)O |
SMILES canonique |
CC(C1=CC(=CC=C1)N2C=CN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13575263.png)

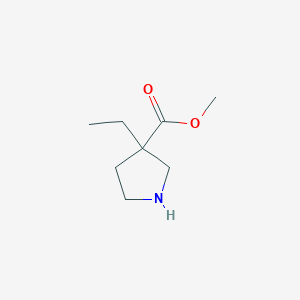
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)
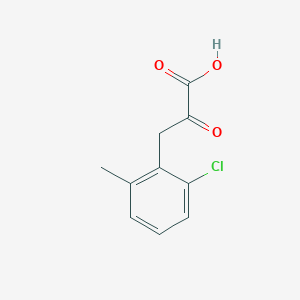
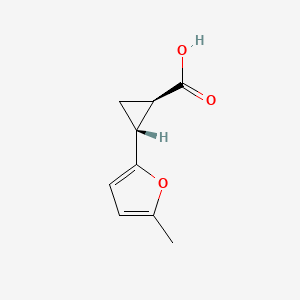


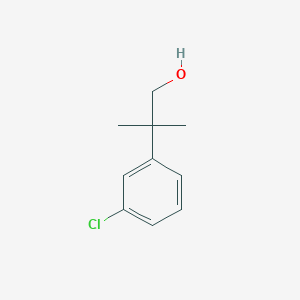
![tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate](/img/structure/B13575322.png)
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)
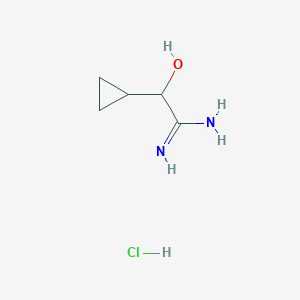
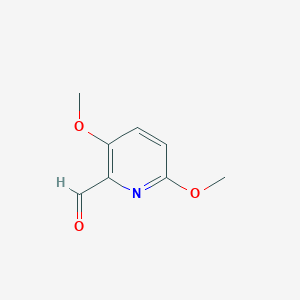
![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)
